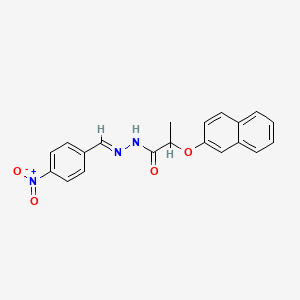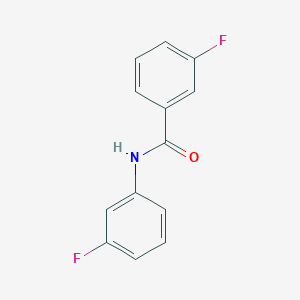
2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)propanohydrazide, also known as NNBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NNBH is a synthetic compound that belongs to the family of hydrazones. It has a molecular formula of C19H17N3O4 and a molecular weight of 351.36 g/mol.
Applications De Recherche Scientifique
2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)propanohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential as a drug delivery system. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other materials. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins, such as collagen.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound reduces tumor growth in animal models and reduces inflammation in animal models of arthritis. This compound has also been shown to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)propanohydrazide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)propanohydrazide. One area of research is the development of this compound-based drug delivery systems for the targeted delivery of drugs to cancer cells. Another area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and analytical chemistry.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential applications in medicinal chemistry, materials science, and analytical chemistry. The synthesis of this compound involves the reaction of 2-naphthol with propanohydrazide in the presence of a catalyst, followed by the addition of 4-nitrobenzaldehyde. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, and has been used as a precursor for the synthesis of MOFs and other materials. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)propanohydrazide involves the reaction of 2-naphthol with propanohydrazide in the presence of a catalyst, followed by the addition of 4-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product can be determined using techniques such as HPLC or NMR spectroscopy.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14(27-19-11-8-16-4-2-3-5-17(16)12-19)20(24)22-21-13-15-6-9-18(10-7-15)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWHIOJIULYPQ-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)



![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)